molecular formula C18H13ClN2O2S B2721819 5-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide CAS No. 397277-50-8

5-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide

Cat. No. B2721819
CAS RN: 397277-50-8
M. Wt: 356.82
InChI Key: YROVULPGLLCTMY-UHFFFAOYSA-N
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Description

“5-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C18H13ClN2O2S. It has an average mass of 356.826 Da and a monoisotopic mass of 356.038635 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 505.6±50.0 °C at 760 mmHg, and a flash point of 259.6±30.1 °C. It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide involves the inhibition of the activity of mutant p53. Mutant p53 is a protein that is commonly found in cancer cells, and its activity is associated with the survival and growth of cancer cells. By inhibiting the activity of mutant p53, COTI-2 induces cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce cell death in cancer cells, and it has also been shown to have anti-tumor properties. Additionally, COTI-2 has been shown to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide in lab experiments is its potential as a cancer therapy. It has been shown to have anti-tumor properties and minimal toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using COTI-2 in lab experiments is the complexity of its synthesis method. The synthesis method requires expertise in organic chemistry, and the process is time-consuming and expensive.

Future Directions

There are several future directions for the research on 5-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide. One potential direction is to further investigate its potential as a cancer therapy. More studies are needed to determine the efficacy of COTI-2 in treating different types of cancer. Another future direction is to investigate its potential as a therapeutic agent for other diseases. Additionally, more research is needed to optimize the synthesis method of COTI-2 to make it more accessible for research and potential clinical applications.

Synthesis Methods

The synthesis of 5-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide involves a multi-step process that includes various chemical reactions. The synthesis method is complex and requires expertise in organic chemistry. The process involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled to obtain a pure product.

Scientific Research Applications

5-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of mutant p53, which is a protein that is commonly found in cancer cells. The inhibition of mutant p53 leads to the induction of cell death in cancer cells, making COTI-2 a potential candidate for cancer therapy.

properties

IUPAC Name

5-chloro-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2S/c1-2-21-13-7-6-12(20-17(22)14-8-9-15(19)24-14)10-4-3-5-11(16(10)13)18(21)23/h3-9H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROVULPGLLCTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(S4)Cl)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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